molecular formula C15H12FN3O2S B2679862 N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-4-fluorobenzamide CAS No. 946250-28-8

N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-4-fluorobenzamide

Cat. No. B2679862
CAS RN: 946250-28-8
M. Wt: 317.34
InChI Key: KPCIDSFKONWBGA-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For example, the carbonyl group in the thiazolopyrimidine core could be involved in nucleophilic addition reactions, while the fluorine atom in the fluorobenzamide moiety could participate in electrophilic substitution reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the fluorine atom could increase its lipophilicity, while the presence of the carbonyl group could enhance its reactivity.

Scientific Research Applications

Anticancer Potential

Research has shown that thiazolo[3,2-a]pyrimidine derivatives possess significant potential in cancer treatment. One study identified a novel kinesin spindle protein (KSP) inhibitor, demonstrating excellent biochemical potency and suitable pharmaceutical properties for clinical development in cancer treatment. This compound induced cellular death by arresting cells in mitosis, leading to the formation of the monopolar spindle phenotype characteristic of KSP inhibition (Theoclitou et al., 2011). Additionally, another study synthesized thiazolo[3,2-a]pyrimidine derivatives with pronounced anti-inflammatory and antinociceptive activities, further supporting their potential therapeutic benefits beyond anticancer applications (Alam et al., 2010).

Neuropharmacological Applications

Compounds with thiazolo[3,2-a]pyrimidin-6-yl structures have also been explored for their neuropharmacological applications. A derivative was identified as a potent mGluR1 antagonist with excellent subtype selectivity and a favorable pharmacokinetic profile, demonstrating potent antipsychotic-like effects in several animal models (Satoh et al., 2009). Such findings suggest the utility of these compounds in studying and potentially treating neuropsychiatric disorders.

Potential in PET Imaging and Neuroinflammation

A novel series of pyrazolo[1,5-a]pyrimidines, closely related to N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-4-fluorobenzamide, exhibited subnanomolar affinity for the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. This suggests their potential as in vivo PET-radiotracers for neuroinflammation, underscoring the importance of such compounds in researching neurological diseases (Damont et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Compounds with a thiazolopyrimidine core have been found to exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it.

Future Directions

Given the wide range of biological activities exhibited by thiazolopyrimidine derivatives, this compound could be a promising candidate for further study . Future research could focus on elucidating its mechanism of action, optimizing its synthesis, and evaluating its potential as a therapeutic agent .

properties

IUPAC Name

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O2S/c1-8-7-22-15-17-9(2)12(14(21)19(8)15)18-13(20)10-3-5-11(16)6-4-10/h3-7H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCIDSFKONWBGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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